N4-(4-fluorobenzyl)pyrimidine-4,6-diamine
Overview
Description
“N4-(4-fluorobenzyl)pyrimidine-4,6-diamine” is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” and “N4-(4-fluorophenethyl)pyrimidine-4,6-diamine” which have been mentioned in various sources123.
Synthesis Analysis
The synthesis of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is not explicitly mentioned in the available literature. However, there are methods for synthesizing similar compounds. For instance, the synthesis of pyrimido[4,5-d]pyrimidines involves various methods including reactivities of the substituents linked to the ring carbon and nitrogen atoms4. Another study mentions the synthesis of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives5.Molecular Structure Analysis
The molecular structure of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is not directly available. However, related compounds like “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” have a molecular formula of C11H10ClFN41. Another related compound, “N4-(4-fluorophenethyl)pyrimidine-4,6-diamine”, has a molecular formula of C12H13FN42.Chemical Reactions Analysis
The specific chemical reactions involving N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not detailed in the available literature. However, there are studies on the chemical reactions of related compounds. For example, the reaction of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions6.Physical And Chemical Properties Analysis
The specific physical and chemical properties of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not detailed in the available literature. However, related compounds like “6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine” have a molecular weight of 252.681.Safety And Hazards
The safety and hazards associated with N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not explicitly mentioned in the available literature. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine are not explicitly mentioned in the available literature. However, related compounds have been studied for their potential therapeutic applications, suggesting that similar compounds could also be of interest in the field of medicinal chemistry5.
properties
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUFLDXYQNOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.